molecular formula C14H17BrN2O3S B2836124 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide CAS No. 1798530-12-7

2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide

Cat. No.: B2836124
CAS No.: 1798530-12-7
M. Wt: 373.27
InChI Key: PDVRSWQKBHIQGF-UHFFFAOYSA-N
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Description

2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H17BrN2O3S and its molecular weight is 373.27. The purity is usually 95%.
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Biological Activity

2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide, identified by its CAS number 1795089-37-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities, supported by data tables and research findings.

The chemical structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₅H₁₇BrN₂O₂
Molecular Weight 337.21 g/mol
IUPAC Name 2-bromo-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide

Anti-inflammatory Activity

Research has demonstrated that sulfonamide derivatives exhibit significant anti-inflammatory effects. For instance, in a study evaluating various benzenesulfonamides, compounds similar to this compound showed promising results in inhibiting carrageenan-induced rat paw edema. The following table summarizes the anti-inflammatory activity of related compounds:

Compound IDInhibition (%) at 1hInhibition (%) at 2hInhibition (%) at 3h
4a94.6989.6687.83
4c89.0085.0080.00

These results suggest a strong potential for the compound to act as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of sulfonamides have been extensively studied. In particular, the compound demonstrated notable efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some related compounds are presented below:

Compound IDTarget BacteriaMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aPseudomonas aeruginosa6.67

These findings indicate that compounds with similar structures to this compound possess significant antimicrobial activity.

Cytotoxic Activity

Cytotoxicity assays have shown that certain derivatives exhibit promising activity against cancer cell lines. For example, compounds structurally related to the target compound have been evaluated for their cytotoxic effects on various cancer cell lines, yielding the following results:

Compound IDCell LineIC₅₀ (µM)
AMCF712.50
BNCI-H46042.30
CHepG226.00

These results highlight the potential of the compound in cancer therapeutics.

Case Studies

Several studies have focused on the biological activity of sulfonamides similar to our compound of interest:

  • Study on Anti-inflammatory Effects : This study evaluated the in vivo anti-inflammatory effects of various sulfonamides, including those with similar structures to the target compound, demonstrating significant reduction in swelling in animal models.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of benzenesulfonamide derivatives against clinical isolates, showing that compounds with structural similarities to our target exhibited potent activity against resistant bacterial strains.
  • Cytotoxicity Assessment : A recent investigation into the cytotoxic properties of benzenesulfonamides revealed that certain derivatives effectively inhibited cell proliferation in multiple cancer cell lines, indicating their potential as anticancer agents.

Properties

IUPAC Name

2-bromo-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3S/c1-17-10-4-6-12(17)13(18)8-9-16-21(19,20)14-7-3-2-5-11(14)15/h2-7,10,13,16,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVRSWQKBHIQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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